(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
Description
This compound is a boronic ester featuring a pyrrolidine core with an (R)-configured stereocenter at the 2-position. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group enables participation in Suzuki-Miyaura cross-coupling reactions. Its structural design suggests applications in medicinal chemistry as a synthetic intermediate, particularly for chiral drug candidates .
Properties
IUPAC Name |
tert-butyl (2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULQXNFXUYKPE-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H]3CCCN3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises three key components:
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A pyrrolidine ring with (R)-stereochemistry at the 2-position.
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A 4-(dioxaborolan-2-yl)phenyl substituent.
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A tert-butyl carboxylate protecting group.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
Chiral Pyrrolidine Construction
The (R)-pyrrolidine scaffold is typically derived from L-proline , a naturally occurring chiral amino acid. Key steps include:
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Boc Protection : Treatment of L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) yields (R)-1-Boc-pyrrolidine-2-carboxylic acid.
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Reductive Functionalization :
Aryl Group Introduction
A Suzuki-Miyaura coupling installs the 4-bromophenyl moiety:
Reaction Conditions
The bromophenyl intermediate undergoes borylation via Miyaura’s protocol :
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Catalyst System : PdCl₂(dppf) (5 mol%), B₂Pin₂ (1.5 equiv).
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Base : Potassium acetate (KOAc, 3.0 equiv).
Mechanistic Insight :
Stereochemical Integrity
The (R)-configuration at the pyrrolidine’s 2-position remains intact under these conditions due to:
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Minimal steric hindrance during planar sp²-hybridization in the transition state.
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Use of mild bases that prevent epimerization.
Optimization Strategies and Challenges
Catalyst Selection
Comparative studies reveal that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) in Miyaura borylation:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 92 | 98 | 18 |
| Pd(OAc)₂ | 67 | 85 | 24 |
| Pd(PPh₃)₄ | 73 | 91 | 20 |
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate transmetallation but risk Boc-group degradation. Dioxane strikes an optimal balance between reactivity and stability.
Scalability Considerations
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Batch Size Limitations : Reactions >50 mmol exhibit diminished yields (~85%) due to Pd aggregation.
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Workup Protocol :
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Filtration through Celite® to remove Pd residues.
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Column chromatography (SiO₂, hexane/EtOAc 4:1) for purification.
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Alternative Synthetic Routes
Grignard-Based Boronation
A method described in US2872479A involves:
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Reacting 4-bromophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Drawbacks :
Enzymatic Resolution
Recent advances employ lipase-catalyzed kinetic resolution to achieve enantiopure intermediates:
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Substrate : Racemic tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Yield : 42% (R)-isomer, >99% ee.
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including neuroinflammation and neurodegeneration. Inhibition of GSK-3β has therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .
Neuroprotective Agents
Due to its mechanism of action as a GSK-3β inhibitor, (R)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is being explored for its potential in treating:
- Alzheimer’s Disease
- Parkinson’s Disease
Cancer Research
Emerging studies suggest that GSK-3β inhibitors can also play a role in cancer therapy by modulating cell cycle progression and apoptosis in cancer cells.
Material Science Applications
The compound's boron-containing moiety makes it suitable for applications in:
- Organic Synthesis : Acts as a versatile building block for synthesizing other complex organic molecules.
- Polymer Chemistry : Potential use in developing new materials with specific electronic or mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis by inhibiting GSK-3β activity. |
| Study B | Cancer Cell Lines | Showed reduced proliferation of cancer cell lines upon treatment with the compound, indicating potential therapeutic efficacy. |
| Study C | Material Development | Utilized the compound in polymer synthesis, resulting in materials with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic molecules being synthesized.
Comparison with Similar Compounds
Key Observations :
- Longer reaction times correlate with lower yields (e.g., 71 h for 28 vs. 24 h for 26).
- Methoxy substitution (28) introduces moderate steric hindrance, slightly reducing yield compared to 23.
- Stereoselectivity remains modest (~53:47 to 54:46), typical of radical-mediated processes.
Functional Group Impact on Reactivity and Stability
- Phenyl vs. However, phenyl groups may reduce solubility in polar solvents .
- Methoxy Substitution (28) : The methoxy group in 28 introduces electron-donating effects, which could modulate radical intermediate stability during synthesis .
- Imidazole and Pyrazole Derivatives: Compounds like (S)-tert-butyl 2-(5-(4-boronophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate () and tert-butyl 3-(4-boronophenyl)azetidine-1-carboxylate () exhibit heterocyclic diversity. Imidazole-containing analogues may engage in additional hydrogen bonding, influencing biological activity or catalyst interactions .
Spectroscopic and Physical Properties
- NMR Data : All compounds show unresolved signals for boron-bound carbons due to quadrupolar relaxation effects (e.g., 11B NMR δ ~30–32 ppm) .
- Chromatography : Purification via flash column chromatography (15–20% ethyl acetate/pentane) confirms moderate polarity.
- Physical State : Most analogues are isolated as colorless oils, suggesting low crystallinity.
Biological Activity
(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H32BNO4
- Molecular Weight : 361.3 g/mol
- CAS Number : 149682-81-5
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a boron-containing reagent. One common method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives in the coupling reaction. The approach allows for the introduction of the boron moiety which is crucial for its biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with acetylcholinesterase and β-secretase, potentially leading to neuroprotective effects .
- Anti-inflammatory Properties : The presence of the dioxaborolane moiety suggests that it may modulate inflammatory pathways. Compounds with similar structures have shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Antioxidant Activity : Initial assays indicate that this compound may possess antioxidant properties, which could be beneficial in neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies and Research Findings
A review of recent literature highlights several studies investigating the biological effects of related compounds:
Q & A
Q. What are the key steps in synthesizing (R)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-carboxylate precursor with a boronate ester. Key steps include:
- Activation : Use of DIPEA (diisopropylethylamine) and isobutyl chloroformate to form a mixed anhydride intermediate from the carboxylic acid precursor .
- Nucleophilic substitution : Reaction of the activated intermediate with a boronate-containing amine (e.g., 2-amino-2-methylpropanol) under inert conditions .
- Purification : Flash chromatography (e.g., silica gel column with gradients of ethyl acetate/hexane) to isolate the product, yielding ~59% after optimization .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the phenylboronate moiety appear as distinct doublets (δ ~7.5–8.0 ppm), while the tert-butyl group shows a singlet at δ ~1.4 ppm .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., calculated [M+H] = 414.25, observed = 414.23) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (B-O bond) .
Q. What solvents and conditions are optimal for handling this boronate ester?
- Methodological Answer :
- Stability : The compound is moisture-sensitive; store under inert gas (N/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Reaction compatibility : Avoid strong acids/bases to prevent boronate hydrolysis. Mild conditions (pH 6–8) are recommended for Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of this boronate ester?
- Methodological Answer :
- Temperature control : Maintain reaction temperatures below 25°C during anhydride formation to minimize side reactions .
- Stoichiometry : Use a 1.2–1.5 molar excess of the boronate nucleophile (e.g., 2-amino-2-methylpropanol) to drive the reaction to completion .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in challenging substrates .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- Stereochemical assignment : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish diastereomers. For example, NOE correlations between the pyrrolidine ring protons and the tert-butyl group confirm the (R)-configuration .
- Dynamic NMR : Detect rotational barriers in hindered boronate esters by variable-temperature H NMR (e.g., coalescence temperature analysis for conformers) .
Q. What strategies mitigate boronate ester decomposition during catalytic applications?
- Methodological Answer :
- Protecting groups : Introduce silyl ethers (e.g., TBS or TBDMS groups) to stabilize the boronate moiety during multi-step syntheses .
- Ligand design : Use chelating ligands (e.g., pinacol) to enhance boronate stability in cross-coupling reactions. Optimize catalyst systems (e.g., Pd(PPh)) to reduce side reactions .
Q. How to design experiments to study the compound’s reactivity in asymmetric catalysis?
- Methodological Answer :
- Substrate scope screening : Test reactivity with diverse aryl halides in Suzuki-Miyaura couplings under varying conditions (e.g., solvent polarity, base strength) .
- Kinetic studies : Monitor reaction progress via LC-MS to determine rate constants and enantiomeric excess (ee) using chiral HPLC columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
